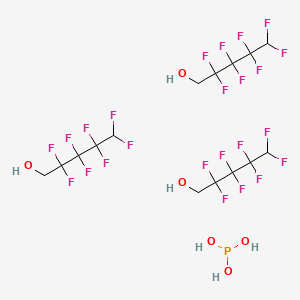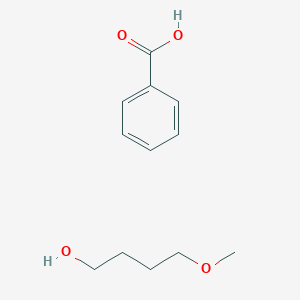
Benzoic acid;4-methoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;4-methoxybutan-1-ol is a compound that combines the properties of benzoic acid and 4-methoxybutan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 4-methoxybutan-1-ol is an alcohol with a methoxy group attached to the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-methoxybutan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 4-methoxybutan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The methoxy group in 4-methoxybutan-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed
Oxidation: 4-methoxybutanoic acid or 4-methoxybutanal.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the butanol chain.
4-Methoxybenzyl alcohol: Similar structure but lacks the carboxylic acid group.
4-Methoxybutanoic acid: Similar structure but lacks the aromatic ring
Uniqueness
Benzoic acid;4-methoxybutan-1-ol is unique due to the presence of both an aromatic carboxylic acid and a methoxy-substituted butanol chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
65597-16-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
benzoic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
InChI Key |
YTBQYKPGBRFOIO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


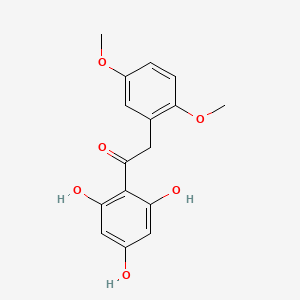
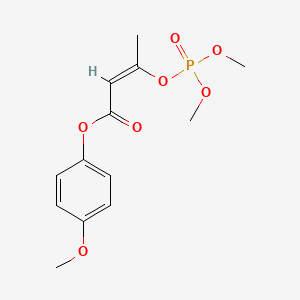
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
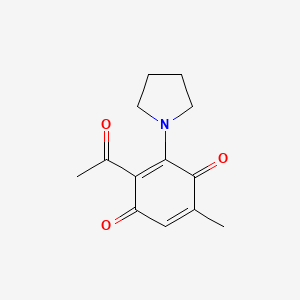

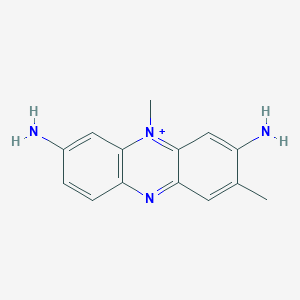

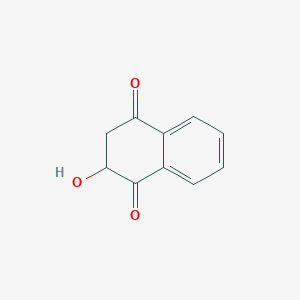

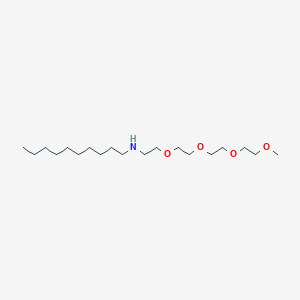

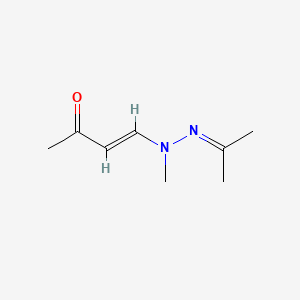
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
